Vecabrutinib - 1510829-06-7

Vecabrutinib

Catalog Number: EVT-285819
CAS Number: 1510829-06-7
Molecular Formula: C22H24ClF4N7O2
Molecular Weight: 529.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vecabrutinib, formerly known as SNS-062, is a novel, highly potent, next-generation Bruton’s tyrosine kinase (BTK) inhibitor. [] Unlike first-generation BTK inhibitors like Ibrutinib, Vecabrutinib acts as a reversible, non-covalent inhibitor. [, ] This characteristic is particularly relevant in the context of acquired resistance to covalent BTK inhibitors, often mediated by mutations in the cysteine 481 residue of BTK (C481). [, , ] Vecabrutinib retains its efficacy against both wild-type and C481 mutated BTK, including C481S, the most common mutation observed in patients relapsing on covalent BTK inhibitors. [, , ]

Vecabrutinib demonstrates a high degree of selectivity for BTK and exhibits inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK) comparable to Ibrutinib. [, ] This dual inhibition profile suggests potential applications in modulating the tumor microenvironment, particularly in B-cell malignancies. []

Future Directions
  • Elucidating Resistance Mechanisms: Further studies are needed to understand the mechanisms of resistance to Vecabrutinib and develop strategies to overcome them. []
  • Combination Therapies: Exploring the synergistic potential of Vecabrutinib with other therapeutic agents, such as venetoclax, could lead to improved treatment outcomes. []

Ibrutinib

  • Compound Description: Ibrutinib is a first-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It forms a covalent bond with the cysteine 481 residue (C481) in BTK, leading to sustained inhibition of B-cell receptor (BCR) signaling. [, , , ] Ibrutinib has shown remarkable clinical efficacy in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and Waldenström macroglobulinemia (WM). [, , , ]

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor. It demonstrates greater selectivity for BTK than ibrutinib, potentially leading to an improved safety profile. [, , ] Like ibrutinib, acalabrutinib forms a covalent bond with the C481 residue of BTK, leading to its irreversible inhibition. [, , ]
  • Relevance: Acalabrutinib is structurally similar to vecabrutinib and shares the target BTK. [, , ] Although both acalabrutinib and vecabrutinib are designed to improve upon the limitations of ibrutinib, they differ in their binding mechanisms. [, , ] Acalabrutinib, like ibrutinib, is an irreversible inhibitor, while vecabrutinib binds reversibly to BTK. [, , ] This distinction is significant in the context of C481 mutations in BTK, which can confer resistance to irreversible inhibitors but not to vecabrutinib. [, , ]

Zanubrutinib

  • Compound Description: Zanubrutinib is another second-generation, irreversible BTK inhibitor. It exhibits enhanced selectivity for BTK compared to ibrutinib, which may contribute to a more favorable safety profile. [, , ] Zanubrutinib, similar to ibrutinib and acalabrutinib, acts by irreversibly binding to the C481 residue within the BTK binding pocket. [, , ]
  • Relevance: Zanubrutinib is structurally related to vecabrutinib and targets the same kinase, BTK. [, , ] While both zanubrutinib and vecabrutinib aim to address the limitations of ibrutinib, their binding mechanisms differ. [, , ] Zanubrutinib, like ibrutinib, acts as an irreversible inhibitor, whereas vecabrutinib binds to BTK in a reversible manner. [, , ] This distinction is crucial as mutations in the C481 residue of BTK can lead to resistance against irreversible inhibitors but not against vecabrutinib. [, , ]

Tirabrutinib

  • Compound Description: Tirabrutinib is a covalent BTK inhibitor designed to have improved selectivity for BTK over other kinases. [, ] It acts by irreversibly binding to BTK, inhibiting its activity. [, ]
  • Relevance: Tirabrutinib, like vecabrutinib, is a BTK inhibitor but employs a covalent binding mechanism, unlike vecabrutinib's reversible binding. [, ] Despite sharing the same target, their different binding modes might result in distinct pharmacological profiles and clinical outcomes, particularly in the context of acquired resistance through BTK mutations. [, ]

Pirtobrutinib

  • Compound Description: Pirtobrutinib is a highly selective, non-covalent BTK inhibitor. Unlike ibrutinib, acalabrutinib, and zanubrutinib, it does not bind to the C481 residue. [] Instead, pirtobrutinib targets a different binding site on BTK, allowing it to retain activity against C481-mutated BTK. []
  • Compound Description: LOXO-305 is a highly selective, non-covalent BTK inhibitor being investigated for treating B-cell malignancies. [] It is designed to overcome resistance to covalent BTK inhibitors like ibrutinib. []
  • Relevance: LOXO-305 shares a similar mechanism of action with vecabrutinib as a non-covalent BTK inhibitor. [] This shared feature suggests that LOXO-305 might also be effective against C481-mutant BTK, potentially offering an alternative treatment option for patients who have developed resistance to covalent BTK inhibitors. []

ARQ-531

  • Compound Description: ARQ-531 is a reversible, selective BTK inhibitor. It demonstrates activity against both wild-type and C481-mutant BTK, indicating potential efficacy in overcoming resistance to first-generation BTK inhibitors. []
  • Relevance: ARQ-531, similar to vecabrutinib, is a reversible BTK inhibitor that can target both wild-type and C481-mutant forms of BTK. [] This shared characteristic suggests that ARQ-531 might offer a valuable alternative to vecabrutinib, especially for patients with CLL who have developed resistance to irreversible BTK inhibitors due to C481 mutations. []

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that induces apoptosis in CLL cells by selectively blocking the anti-apoptotic protein BCL-2. [, ]
  • Relevance: Venetoclax, unlike vecabrutinib, does not target BTK. [, ] It acts on a different pathway involved in CLL cell survival. [, ] Venetoclax is often used in combination with BTK inhibitors, including vecabrutinib, as a treatment strategy for CLL. [, ] This combination aims to enhance the efficacy by targeting multiple survival pathways in CLL cells. [, ]

Duvelisib

  • Compound Description: Duvelisib is a dual inhibitor of PI3K-δ and PI3K-γ, key enzymes in the PI3K signaling pathway, crucial for B-cell development, survival, and function. [, ]
  • Relevance: Unlike vecabrutinib, which targets BTK, duvelisib inhibits PI3K isoforms, specifically PI3K-δ and PI3K-γ, both implicated in B-cell malignancies. [, ] While duvelisib and vecabrutinib act on different molecular targets, they both interfere with critical signaling pathways involved in B-cell survival and proliferation. [, ] This suggests that duvelisib might be considered an alternative treatment option for B-cell malignancies, especially in cases where BTK inhibitors like vecabrutinib are not effective or well-tolerated. [, ]
Source and Classification

Vecabrutinib is classified as a small molecule inhibitor within the category of BTK inhibitors. It was developed as a next-generation therapeutic agent aimed at overcoming the limitations associated with irreversible BTK inhibitors. The compound is also known by its developmental code name, SNS-062. Its design focuses on providing a reversible binding mechanism, which may offer a therapeutic advantage in managing resistance seen with covalent inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of vecabrutinib involves complex organic chemistry techniques aimed at creating imidazo[4,5-b]pyridine derivatives. The synthetic pathway typically includes:

  1. Formation of Imidazo[4,5-b]pyridine Core: This core structure is synthesized through cyclization reactions involving appropriate precursors.
  2. Functionalization: Various functional groups are introduced to enhance the selectivity and potency against BTK.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels necessary for biological testing.

The specific synthetic route has been optimized to yield high purity and potency, ensuring effective inhibition of BTK in preclinical models .

Molecular Structure Analysis

Structure and Data

Vecabrutinib's molecular structure can be described as follows:

  • Chemical Formula: C14_{14}H12_{12}N4_{4}
  • Molecular Weight: Approximately 236.27 g/mol
  • Structural Features: The compound features an imidazo[4,5-b]pyridine ring system that is crucial for its interaction with the BTK active site.

The three-dimensional conformation of vecabrutinib allows it to fit into the ATP-binding pocket of BTK, facilitating competitive inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

Vecabrutinib primarily acts through competitive inhibition of BTK by binding reversibly to its active site. The key reactions include:

  1. Binding Interaction: Vecabrutinib interacts with the catalytic domain of BTK, preventing ATP from binding.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of downstream signaling molecules such as phospholipase C-gamma 2 (PLCγ2), disrupting B-cell receptor signaling pathways.

The efficacy of vecabrutinib has been demonstrated through various biochemical assays that measure its inhibitory concentration (IC50) against BTK and other kinases .

Mechanism of Action

Process and Data

The mechanism by which vecabrutinib exerts its effects involves several key steps:

  1. Reversible Binding: Vecabrutinib binds to the active site of BTK reversibly, which allows for modulation of its activity without permanently altering the protein structure.
  2. Inhibition of Signal Transduction: By inhibiting BTK, vecabrutinib disrupts the B-cell receptor signaling cascade, leading to reduced cell proliferation and survival in malignant B cells.
  3. Impact on Tumor Microenvironment: In preclinical models, treatment with vecabrutinib has shown effects on T-cell populations within the tumor microenvironment, potentially enhancing anti-tumor immunity while minimizing adverse effects on T-cell activation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Vecabrutinib is soluble in DMSO (dimethyl sulfoxide) but has limited solubility in water.
  • Stability: The compound exhibits stability under physiological conditions, making it suitable for therapeutic applications.
  • pKa Values: The pKa values indicate its ionization characteristics, which influence its absorption and distribution within biological systems.

These properties are critical for determining the pharmacokinetics and bioavailability of vecabrutinib during clinical use .

Applications

Scientific Uses

Vecabrutinib has been primarily investigated for its therapeutic potential in treating various B-cell malignancies, including:

  • Chronic Lymphocytic Leukemia: Due to its ability to inhibit both wild-type and mutant forms of BTK (e.g., C481S), vecabrutinib presents a promising option for patients who develop resistance to other therapies.
  • Non-Hodgkin Lymphoma: Its role in modulating B-cell receptor signaling may provide benefits in managing this type of cancer.
  • Combination Therapies: Preclinical studies suggest that vecabrutinib may enhance the efficacy of other treatments when used in combination with agents like venetoclax.

Ongoing clinical trials are expected to further elucidate its safety profile and therapeutic efficacy in these contexts .

Properties

CAS Number

1510829-06-7

Product Name

Vecabrutinib

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Molecular Formula

C22H24ClF4N7O2

Molecular Weight

529.9 g/mol

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N

SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

SNS-062; SNS 062; SNS062; FP182; FP 182; FP-182; BSK-4841; BSK4841; BSK 4841; BIIB-062; BIIB062; BIIB 062; Vecabrutinib.

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.